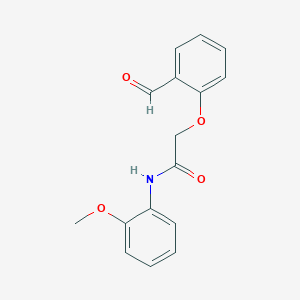![molecular formula C19H18N4O2S2 B307664 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307664.png)
7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzoxazepine derivatives, which have shown promising results in medicinal chemistry, drug discovery, and other areas of research.
Mécanisme D'action
The mechanism of action of 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development and progression of various diseases. For example, studies have shown that this compound may inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression and have been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis, which is a form of programmed cell death that plays a role in the regulation of cell growth and development. In addition, this compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound has shown promising results in various assays and has potential applications in various fields of research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and selectivity for specific applications.
Orientations Futures
There are several future directions for research on 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate the mechanism of action of this compound and its potential applications in various fields of research. Another direction is to optimize the synthesis method for this compound and develop new analogs with improved efficacy and selectivity. Finally, research can be conducted to evaluate the toxicity and pharmacokinetics of this compound in vivo, which will be important for the development of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves several steps. The starting material for the synthesis is 2-aminobenzoxazole, which is reacted with ethyl acetoacetate to form 2-oxo-2H-benzoxazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form 3-(methylsulfanyl)-2-oxo-2H-benzoxazole-6-carboxylic acid ethyl ester. The next step involves the reaction of this intermediate with 2-chloro-4,5-dihydro-1,2,4-triazin-3(2H)-one to form 7-chloro-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. Finally, this compound is reacted with butyric anhydride to form this compound.
Applications De Recherche Scientifique
7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and selectivity. In addition, this compound has shown potential applications in the field of materials science, where it has been studied for its optical and electronic properties.
Propriétés
Formule moléculaire |
C19H18N4O2S2 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
1-(3-methylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)butan-1-one |
InChI |
InChI=1S/C19H18N4O2S2/c1-3-7-15(24)23-13-9-5-4-8-12(13)16-17(20-19(26-2)22-21-16)25-18(23)14-10-6-11-27-14/h4-6,8-11,18H,3,7H2,1-2H3 |
Clé InChI |
VJTATNOPIPTWQF-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CS4 |
SMILES canonique |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
![7-Butyryl-3-(methylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307589.png)

![Methyl 4-[7-butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307593.png)
![1-[6-(2-butoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B307596.png)
![3-(Ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307597.png)
![7-Acetyl-3-(allylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307600.png)
![7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B307601.png)
![7-Benzoyl-6-(2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307602.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307604.png)
![7-butyryl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307605.png)